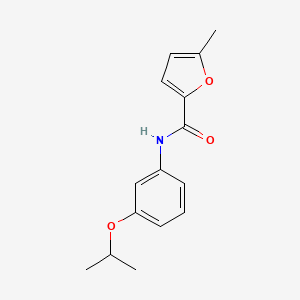

N-(3-isopropoxyphenyl)-5-methyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

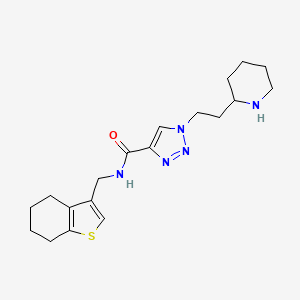

N-(3-isopropoxyphenyl)-5-methyl-2-furamide, also known as A-836,339, is a chemical compound that belongs to the class of furan-2-carboxamides. It is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is predominantly expressed in the immune system and has been implicated in various physiological and pathological processes. The synthesis of A-836,339 has been extensively studied, and its scientific research applications have been explored in different fields, including immunology, neurobiology, and pharmacology.

Scientific Research Applications

Furan Derivatives in Biomass Conversion

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural, are highly praised chemicals used as building blocks in the production of various chemicals and fuels from biomass. These compounds are obtained through the dehydration of sugars from lignocellulosic biomass, a process of significant interest for sustainable chemistry and green technologies. Solvent selection and optimization of reaction conditions are crucial for increasing the productivity and efficiency of these processes, minimizing undesired side reactions, and maximizing yields (Jesús Esteban, A. Vorholt, W. Leitner, 2020).

Advanced Materials and Polymers

HMF is identified as a versatile platform chemical that can potentially replace non-renewable hydrocarbon sources in the chemical industry. It serves as a precursor for producing a wide range of monomers, polymers, and functional materials, indicating the significance of furan derivatives in developing new generations of materials and fuels from renewable resources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Catalysis and Green Chemistry

The search for efficient catalysts for the production of furan derivatives from carbohydrates highlights the importance of heterogeneous acid-catalysts. These catalysts facilitate the selective conversion of pentoses and hexoses into furfural and HMF, respectively. Structured materials and their physicochemical properties, particularly pore structure, play a critical role in optimizing yields and reaction conditions, thus contributing to advancements in green chemistry and sustainable processes (I. Agirrezabal-Telleria, I. Gandarias, P. Arias, 2014).

properties

IUPAC Name |

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(2)18-13-6-4-5-12(9-13)16-15(17)14-8-7-11(3)19-14/h4-10H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDEHQOQBSADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)